Methyl 3-(oxazol-5-yl)propanoate
Description
Methyl 3-(oxazol-5-yl)propanoate is an organic compound characterized by a propanoate ester backbone substituted at the 3-position with an oxazole heterocycle. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
ROTXRSUGDRTXSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives .
Scientific Research Applications
Methyl 3-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing their activity and function . This binding can modulate biological processes, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-(oxazol-5-yl)propanoate can be compared to related compounds, focusing on heterocyclic substitutions, ester modifications, and substituent effects. Below is a detailed analysis:
Structural Analogues with Modified Heterocycles
Key Findings :
- Replacing oxazole with benzofuran () introduces aromaticity and hydroxyl/methoxy groups, altering solubility and biological activity.
- Oxadiazole derivatives () exhibit distinct electronic profiles due to the additional nitrogen atom, making them suitable for coordination chemistry.
Ester Backbone Modifications
Key Findings :
- Aryl esters () may exhibit reduced hydrolytic stability compared to aliphatic esters.
- Alcohol derivatives () lack the ester’s electrophilic carbonyl group, altering metabolic pathways and bioavailability.
Substituent Effects on Reactivity
- Methoxy and Methyl Groups: Methyl 3-(3-methoxy-5-methylphenyl)propanoate () demonstrates that electron-donating substituents (e.g., methoxy) stabilize the aromatic ring, directing electrophilic substitutions.
- Amino and Thiol Groups: Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate () highlights how amino and thiol groups enhance hydrogen-bonding capacity, influencing binding affinity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
